

safety and handling procedures for 5-Bromo-3,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3,7-dimethyl-1H-indazole**

Cat. No.: **B1523633**

[Get Quote](#)

Application Notes & Protocols: 5-Bromo-3,7-dimethyl-1H-indazole

Abstract: This document provides a comprehensive guide to the safe handling, storage, application, and characterization of **5-Bromo-3,7-dimethyl-1H-indazole** (CAS No: 1031417-71-6). As a key heterocyclic building block, this compound serves as a valuable intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutics.^{[1][2]} These protocols are designed for researchers, scientists, and drug development professionals to ensure procedural safety, experimental reproducibility, and data integrity.

Compound Profile and Physicochemical Properties

5-Bromo-3,7-dimethyl-1H-indazole is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.^[3] ^[4] The bromine atom at the 5-position and the methyl groups at the 3- and 7-positions offer specific steric and electronic properties, making it a strategic precursor for targeted synthesis.^[2]

Property	Value	Source
CAS Number	1031417-71-6	[5]
Molecular Formula	C ₉ H ₉ BrN ₂	[5]
Molecular Weight	225.09 g/mol	[5]
Appearance	Orange-red solid	[1]
Purity	Typically ≥97%	[5]
Storage Temperature	0–8 °C	[1]
IUPAC Name	5-bromo-3,7-dimethyl-1H-indazole	[6]
InChI Key	OUNQFZFHJLFAR-UHFFFAOYSA-N	[6]

Hazard Identification and Safety Protocols

While specific toxicological data for **5-Bromo-3,7-dimethyl-1H-indazole** is limited, data from structurally related bromo-indazoles necessitates handling it as a hazardous substance.[\[7\]](#) The following classifications are based on aggregated data for similar compounds.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is the mitigation of identified risks. Given the compound's irritant properties and potential oral toxicity, a multi-layered approach is mandatory.

- Engineering Controls: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
[11] Ensure eyewash stations and safety showers are readily accessible.[9]
- Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses do not provide a sufficient seal against fine dust.[9]
- Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for integrity before use and replace them immediately if contaminated or punctured. Wash hands thoroughly after handling.[9]
- Body Protection: Wear a flame-retardant laboratory coat. Ensure cuffs are secured, and the coat is fully buttoned.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

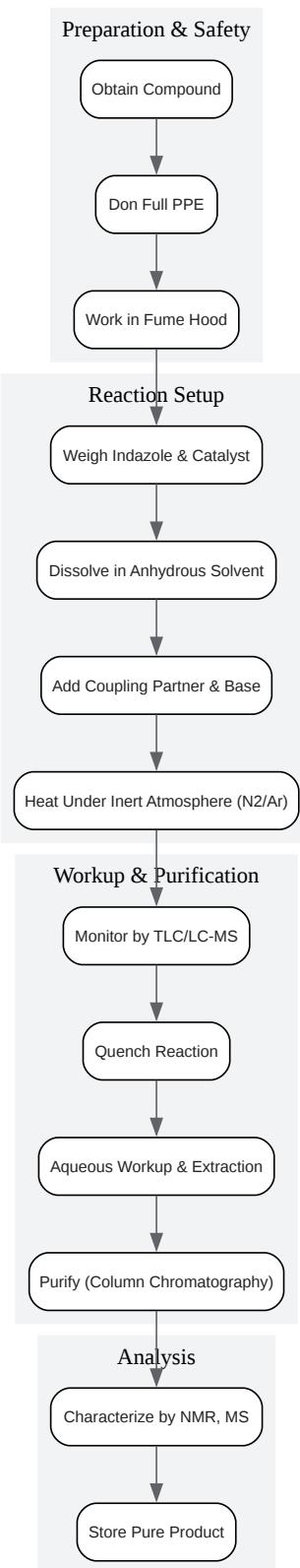
- If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek urgent medical attention.[8]
- In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
- In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek urgent medical attention.[8][9]
- If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek urgent medical attention.[8][9]

Laboratory Handling and Storage Protocol

General Handling

- Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood sash is at the appropriate height.
- Weighing: To prevent dispersal of the solid powder, perform weighing on a draft shield or within the fume hood. Use a dedicated spatula for this compound.
- Transfer: When transferring the solid, minimize the creation of dust. If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.
- Housekeeping: Avoid all personal contact.[\[11\]](#) Do not eat, drink, or smoke in the laboratory. [\[8\]](#) Clean the work area and any contaminated equipment thoroughly after use.

Storage


- Conditions: Store the compound in a tightly sealed, clearly labeled container in a refrigerator at the recommended temperature of 0–8 °C.[\[1\]](#)
- Location: Keep in a dry, well-ventilated area designated for chemical storage.
- Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these may lead to hazardous reactions.[\[9\]](#)

Spill and Waste Management

- Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with a dry absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust formation, and place it into a sealed container for disposal.[\[9\]](#)
- Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Application in Synthetic Chemistry: A Workflow

The bromine atom at the C5 position is a versatile functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments, which is fundamental to structure-activity relationship (SAR) studies in drug discovery.[\[2\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for a cross-coupling reaction using **5-Bromo-3,7-dimethyl-1H-indazole**.

Representative Protocol: Suzuki Cross-Coupling

This protocol is a representative example of how to functionalize the C5-bromo position. Note: This is a general procedure and must be adapted and optimized for specific substrates.

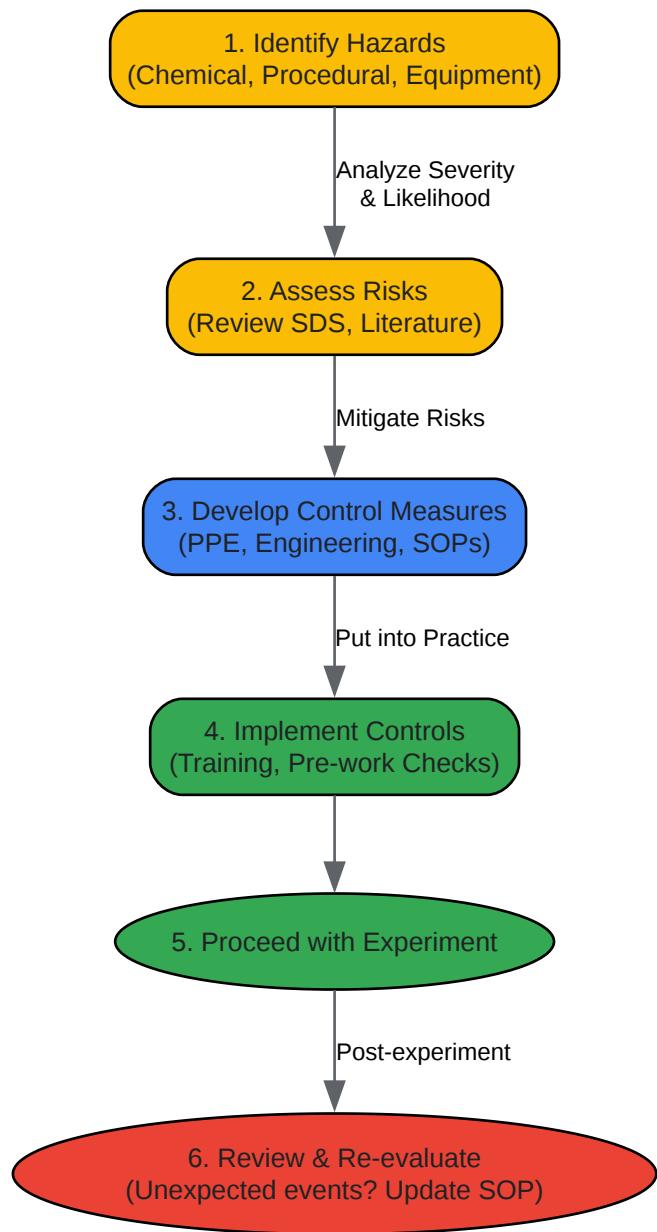
- **Vessel Preparation:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **5-Bromo-3,7-dimethyl-1H-indazole** (1.0 eq).
- **Reagent Addition:** Add the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 eq).[\[13\]](#)
- **Inert Atmosphere:** Seal the flask with a septum, and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- **Solvent Addition:** Add an anhydrous solvent system (e.g., dioxane/water or DMF) via syringe. [\[13\]](#)
- **Reaction:** Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the starting material and any synthesized derivatives.

Purity Analysis by LC-MS

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of ~10-50 µg/mL for analysis.
- Instrumentation: Use a reverse-phase C18 column.
- Mobile Phase: A typical gradient method uses water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[\[12\]](#)
- Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.
- Data Interpretation: Purity is determined by the relative peak area in the chromatogram. The mass spectrum should show the expected molecular ion peak.


Structural Confirmation by NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Analysis: Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (ppm), splitting patterns, and integration in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, will confirm the molecular structure. Data for related bromo-indazoles can provide reference points for expected chemical shifts.[\[14\]](#)[\[15\]](#)

Analytical Technique	Expected Result for C ₉ H ₉ BrN ₂
High-Resolution MS (ESI+)	Calculated m/z for [M+H] ⁺ : 225.0025 (⁷⁹ Br), 227.0005 (⁸¹ Br). The ~1:1 isotopic pattern for bromine is a key diagnostic feature.
¹ H NMR	Expect signals for aromatic protons, two distinct methyl groups, and a broad N-H proton signal (which may be exchangeable with D ₂ O).
¹³ C NMR	Expect 9 distinct carbon signals corresponding to the molecular structure.

Risk Assessment Workflow

A self-validating protocol requires a systematic approach to risk assessment before any experimental work begins. This ensures that all potential hazards are identified and controlled.

[Click to download full resolution via product page](#)

Caption: A logical workflow for proactive risk assessment in the laboratory.

References

- Journal of the Chemical Society, Perkin Transactions 1. Reactivity of 1,1-disubstituted indazol-3-ylid oxides: synthesis of some substituted indazolols and indazolinones. RSC Publishing.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Apollo Scientific. 5-Bromo-7-methyl-1H-indazole Safety Data Sheet.
- ChemicalBook. (2025). 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
- Chem-Impex. 5-Bromo-7-methyl-1H-indazole.
- Sigma-Aldrich. 5-Bromo-1H-indazole 97.
- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Benchchem. 5-Bromo-1-(phenylmethyl)-1H-indazole.
- Moldb. 1031417-71-6 | **5-Bromo-3,7-dimethyl-1H-indazole**.
- DiVA portal. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3.
- CymitQuimica. (2024). Safety Data Sheet - 1-Benzyl-7-bromo-1H-indazole.
- Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- CymitQuimica. (2025). SAFETY DATA SHEET - 5-Bromo-2-(phenylmethyl)-2H-indazole.
- Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- ChemicalBook. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 5-Bromo-7-methyl-1H-indazole in Modern Synthesis.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Organic Chemistry Portal. Indazole synthesis.
- Google Patents. (2022). Preparation method of 5-bromo-1-methylindazole.
- Sigma-Aldrich. 4-Bromo-1H-indazole 95.
- ChemicalBook. 5-bromo-1H-indazole(53857-57-1) 1H NMR.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubChem. 5-Bromo-7-methyl-1H-indazole.
- PubMed. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids.
- ACS Publications. Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry.
- PubChem. MDMB-5Br-INACA.

- PubChemLite. 5-bromo-1,7-dimethyl-1h-indazole (C9H9BrN2).
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Google Patents. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole.
- MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1031417-71-6 | 5-Bromo-3,7-dimethyl-1H-indazole - Moldb [moldb.com]
- 6. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.es [fishersci.es]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR spectrum [chemicalbook.com]

- 15. 5-bromo-1H-indazole(53857-57-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [safety and handling procedures for 5-Bromo-3,7-dimethyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523633#safety-and-handling-procedures-for-5-bromo-3-7-dimethyl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com